methyl (9S,13R)-16-acetyloxy-8-[(E)-N-methoxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate
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Overview
Description
Methyl (9S,13R)-16-acetyloxy-8-[(E)-N-methoxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate is a complex organic compound with a unique structure. This compound is characterized by its multiple ring systems and various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (9S,13R)-16-acetyloxy-8-[(E)-N-methoxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[108002,904,8
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl (9S,13R)-16-acetyloxy-8-[(E)-N-methoxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Methyl (9S,13R)-16-acetyloxy-8-[(E)-N-methoxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a model system to study complex organic reactions and mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of methyl (9S,13R)-16-acetyloxy-8-[(E)-N-methoxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **Methyl (9S,13R)-16-hydroxy-8-[(E)-N-methoxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate
- **Methyl (9S,13R)-16-acetyloxy-8-[(E)-N-ethoxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate
Uniqueness
The uniqueness of methyl (9S,13R)-16-acetyloxy-8-[(E)-N-methoxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C27H38N2O6 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
methyl (9S,13R)-16-acetyloxy-8-[(E)-N-methoxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate |
InChI |
InChI=1S/C27H38N2O6/c1-15(28-33-6)27-22(23(29-35-27)24(31)32-5)14-21-19-8-7-17-13-18(34-16(2)30)9-11-25(17,3)20(19)10-12-26(21,27)4/h7,18-22H,8-14H2,1-6H3/b28-15+/t18?,19?,20?,21?,22?,25-,26-,27?/m0/s1 |
InChI Key |
HMAGMEFQRZUDPW-KQSZJLTNSA-N |
Isomeric SMILES |
C/C(=N\OC)/C12C(CC3[C@@]1(CCC4C3CC=C5[C@@]4(CCC(C5)OC(=O)C)C)C)C(=NO2)C(=O)OC |
Canonical SMILES |
CC(=NOC)C12C(CC3C1(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C)C(=NO2)C(=O)OC |
Origin of Product |
United States |
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